molecular formula C14H12O2 B1214012 3,4-Dihydrophenanthrene-3,4-diol CAS No. 20057-09-4

3,4-Dihydrophenanthrene-3,4-diol

Cat. No. B1214012
CAS RN: 20057-09-4
M. Wt: 212.24 g/mol
InChI Key: FOTICWSJABVKPW-UHFFFAOYSA-N
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Description

3,4-Dihydrophenanthrene-3,4-diol is a dihydrophenanthrenediol . It is functionally related to a phenanthrene-3,4-diol . It is also known as cis-3,4-Dihydrophenanthrene-3,4-diol .


Synthesis Analysis

The synthesis of 3,4-Dihydrophenanthrene-3,4-diol involves the intermolecular annulation of benzynes with allenes . This protocol utilizes allenes as an unconventional diene component for the selective synthesis of phenanthrenes and dihydrophenanthrenes under the control of different benzyne precursors .


Molecular Structure Analysis

The molecular formula of 3,4-Dihydrophenanthrene-3,4-diol is C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .


Chemical Reactions Analysis

In enzymology, a cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase (EC 1.3.1.49) is an enzyme that catalyzes the chemical reaction (+)-cis-3,4-dihydrophenanthrene-3,4-diol + NAD to produce phenanthrene-3,4-diol, NADH, and H .

Scientific Research Applications

1. Enyne Metathesis in Organic Synthesis

The enantiomerically pure C(2)-symmetrical hexa-1,5-diene-3,4-diol undergoes selective monopropargylation, leading to exclusively dihydropyrans as single stereoisomers through ring-closing enyne metathesis. This process is controlled by an unprotected hydroxy group, influencing the ring-size selectivity, a significant aspect in organic synthesis (Schmidt & Staude, 2009).

2. Development of Fluorescent Polymers

Electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene results in copolymers with tunable fluorescence properties. These copolymers exhibit good electrochemical behavior, mechanical properties, and electrical conductivity, making them suitable for applications in materials science (Liu et al., 2010).

3. Molecular Structure Analysis

The molecular structures of 9,10-dihydrophenanthrene derivatives have been explored to understand substituent effects on bond lengths, aiding in the comprehension of molecular interactions and steric effects in organic compounds (Suzuki et al., 2000).

4. Synthesis of Dihydrofurans and Dihydropyrans

Enantiomerically pure 1,5-hexadiene-3,4-diol, derived from D-mannitol, can be used to synthesize enantiopure dihydropyrans and dihydrofurans with unsaturated side chains. These compounds are valuable in synthetic organic chemistry for further transformations (Schmidt & Nave, 2007).

5. Creation of Organic Light-Emitting Diodes (OLEDs)

The synthesis of various novel phenanthrenes and polyphenanthrenes, including those with efficient blue emission, is possible through the one-pot reduction of dihydrophenanthrene diols. This has implications in the field of organic electronics, particularly in the development of OLEDs (He et al., 2008).

6. Organic Semiconductor Research

The synthesis of derivatives of 3,4-ethylenedithiothiophene (EDTT) for conjugated copolymers, applicable in the preparation of π-extended thiophene-based organic semiconductors, showcases the role of dihydrophenanthrene derivatives in the advancement of organic semiconductor technology (Al-jumaili & Woodward, 2017).

7. Natural Product Isolation

Dihydrophenanthrene derivatives have been isolated from natural sources such as Spiranthes sinensis, contributing to the field of natural product chemistry and potential pharmaceutical applications (Lin et al., 2000).

8. Electrochromic Systems Development

Research on tricolor electrochromic systems based on unsymmetrically substituted dihydrophenanthrenes highlights the potential of these compounds in developing advanced materials with color-changing properties (Ishigaki et al., 2011).

9. Photovoltaic Cell Enhancement

Phenanthrene-functionalized organic molecules, based on dihydropyridine derivatives, have been used in organic photovoltaic cells (OPVs), indicating the significance of dihydrophenanthrene in improving the efficiency of solar energy devices (Wu et al., 2011).

10. Novel Synthesis Techniques

The first total synthesis of biologically active 9,10-dihydrophenanthrene-1,5-diol demonstrates the ongoing development of novel synthetic methods in organic chemistry, potentially leading to the discovery of new therapeutic agents (Venkata et al., 2018).

Safety And Hazards

3,4-Dihydrophenanthrene-3,4-diol is considered a questionable carcinogen with experimental tumorigenic data by skin contact . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

The future directions of research on 3,4-Dihydrophenanthrene-3,4-diol could involve further exploration of its degradation pathways and its potential for bioremediation. For instance, Sphingobium yanoikuyae SJTF8 has been identified as a strain that can degrade over 98% of 500 mg/L phenanthrene in 4 days, and the cis-3,4-dihydrophenanthrene-3,4-diol was the first-step intermediate . This strain showed great tolerance to heavy metals and acidic pH , suggesting potential applications in the remediation of environments contaminated with polycyclic aromatic hydrocarbons and heavy metals .

properties

IUPAC Name

3,4-dihydrophenanthrene-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTICWSJABVKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942070
Record name 3,4-Dihydrophenanthrene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydrophenanthrene-3,4-diol

CAS RN

20057-09-4
Record name 3,4-Dihydro-3,4-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20057-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Phenanthrenediol, 3,4-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydrophenanthrene-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
C Yin, W Xiong, H Qiu, W Peng, Z Deng, S Lin, R Liang - Microorganisms, 2020 - mdpi.com
Polycyclic aromatic hydrocarbons (PAHs) are common organic pollutants with great carcinogenic threaten, and metal/PAH-contaminated environments represent one of the most difficult …
Number of citations: 13 www.mdpi.com
A Mishra, R Rathour, R Singh, T Kumari… - … Science and Pollution …, 2020 - Springer
Polycyclic aromatic hydrocarbons (PAHs) are universal environmental contaminants of great concern with regard to their potential exposure and deleterious effect on human health. The …
Number of citations: 30 link.springer.com
CT Hennessee, QX Li - Applied and environmental microbiology, 2016 - Am Soc Microbiol
Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental contaminants that are hazardous to human health. It has been demonstrated that members of the …
Number of citations: 66 journals.asm.org
JK Mahto, M Sharma, N Neetu, A Kayastha… - Archives of Biochemistry …, 2022 - Elsevier
Phthalate cis-4,5-dihydrodiol dehydrogenase (PhtC), the second enzyme of the phthalate catabolic pathway, catalyzes the dehydrogenation of cis-4,5-dihydrodiol phthalate (DDP). Here…
Number of citations: 2 www.sciencedirect.com
L Zhang, X Li, W Zuo, S Li, G Sun, W Wang, Y Yu… - Journal of Hazardous …, 2021 - Elsevier
As a class of highly toxic and persistent organic pollutants, polycyclic aromatic hydrocarbons (PAHs) are an increasingly urgent environmental problem. Low-molecular-weight organic …
Number of citations: 27 www.sciencedirect.com
DJ Ferraro, AL Okerlund, JC Mowers… - Journal of …, 2006 - Am Soc Microbiol
Rieske oxygenase (RO) systems are two- and three-component enzyme systems that catalyze the formation of cis-dihydrodiols from aromatic substrates. Degradation of pollutants in …
Number of citations: 81 journals.asm.org
E Fenibo - ScienceOpen Preprints, 2021 - scienceopen.com
Phenanthrene is among the 16 priority pollutant and its mitigation in the environment has been a global concern. It serves as a model compound when it comes to biodgradation study …
Number of citations: 1 www.scienceopen.com
W Fan, J Jin, Z Zhang, L Han, K Li, C Wang - Environmental Pollution, 2022 - Elsevier
PAHs have been widely detected to accumulate in saline and hypersaline environments. Moderately halophilic microbes are considered the most suitable player for the elimination of …
Number of citations: 1 www.sciencedirect.com
X Zhuang, J Shi, Y Gao, S Zhang… - Journal of Coastal …, 2020 - meridian.allenpress.com
Zhuang, X.; Shi, J.; Gao, Y.; Zhang, S., and Lin, T., 2020. Strain SW-Ap immobilized by microspheres to degrade marine oil spills. In: Liu, X. and Zhao, L. (eds.), Today's Modern Coastal …
Number of citations: 1 meridian.allenpress.com
L Zhang, M Wang, H Cui, J Qiao, D Guo, B Wang… - Journal of Hazardous …, 2022 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are toxic and recalcitrant pollutants, with an urgent need for bioremediation. Systematic biodegradation studies show that surfactant-mediated …
Number of citations: 13 www.sciencedirect.com

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